5-FAM-Alkyne

Beschreibung

Significance of Fluorescein-Based Probes in Modern Life Sciences

Fluorescein (B123965) and its derivatives are among the most widely used fluorescent probes in the life sciences. aatbio.comlubio.ch Their popularity stems from several advantageous properties, including high absorptivity, excellent fluorescence quantum yields, and good water solubility. lubio.chfrontiersin.org These characteristics make them ideal for a multitude of applications, such as fluorescence microscopy, flow cytometry, and in situ hybridization. wikipedia.orgthermofisher.com

Fluorescein-based probes can be attached to various biomolecules, including proteins, peptides, and nucleic acids, allowing for their detection and tracking within living cells. wikipedia.orgnih.gov The bright green fluorescence emitted by these probes provides a strong and clear signal, facilitating sensitive and quantitative measurements. thermofisher.comaxispharm.com Furthermore, the excitation maximum of fluorescein aligns well with the commonly used 488 nm laser line, further enhancing its utility in various fluorescence-based techniques. lubio.ch

The versatility of fluorescein has led to the development of a wide array of derivatives, each tailored for specific applications. thermofisher.com These modifications can improve properties like photostability or provide reactive groups for conjugation to other molecules. frontiersin.orgthermofisher.com For instance, the isothiocyanate derivative of fluorescein (FITC) is frequently used to label antibodies for immunofluorescence applications. wikipedia.orgthermofisher.com The development of such specialized probes has significantly advanced our ability to study complex biological systems. mdpi.comnih.gov

Unique Contributions of FAM Alkyne, 5-Isomer to Research Methodologies

FAM alkyne, 5-isomer, is a prime example of a molecule that leverages the principles of both fluorescein-based probes and bioorthogonal chemistry. lumiprobe.comantibodies.com It is an alkyne derivative of the fluorescein dye, specifically designed for use in click chemistry reactions. lumiprobe.comlumiprobe.com The terminal alkyne group on the molecule allows it to readily participate in copper-catalyzed cycloaddition reactions with azide-modified biomolecules. axispharm.com

This specific combination of a bright fluorophore and a bioorthogonal handle makes FAM alkyne, 5-isomer, a highly versatile tool for a range of research applications. alabiolab.rolumiprobe.com Researchers can introduce azide (B81097) groups into specific biomolecules, such as proteins, nucleic acids, or glycans, through metabolic labeling or chemical modification. pcbiochemres.com These azide-tagged molecules can then be selectively labeled with FAM alkyne, 5-isomer, allowing for their visualization and tracking. rsc.org

The use of FAM alkyne, 5-isomer, has been instrumental in various studies, including the labeling of lipopolysaccharides in E. coli and the functionalization of polymer brushes. rsc.orgutwente.nl Its significant aqueous solubility and high purity make it a reliable reagent for these applications. axispharm.comglpbio.com The ability to "click" a fluorescent reporter onto a target molecule with high specificity and efficiency has streamlined many experimental workflows and opened up new avenues for investigating complex biological systems. nih.gov

Chemical Properties of FAM Alkyne, 5-Isomer

| Property | Value | Source |

| Appearance | Yellow solid | antibodies.comlumiprobe.com |

| Molecular Formula | C24H15NO6 | jenabioscience.com |

| Molecular Weight | 413.38 g/mol | jenabioscience.com |

| CAS Number | 510758-19-7 | jenabioscience.com |

| Purity | ≥ 90% (HPLC) | jenabioscience.com |

| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF, alcohols | lumiprobe.com |

| Storage Conditions | -20°C in the dark | lumiprobe.comjenabioscience.com |

Spectroscopic Properties of FAM Alkyne, 5-Isomer

| Property | Value | Source |

| Excitation Maximum (λabs) | 490-492 nm | lumiprobe.comjenabioscience.com |

| Emission Maximum (λem) | 513-517 nm | lumiprobe.comjenabioscience.com |

| Molar Extinction Coefficient (ε) | 74,000 - 80,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comjenabioscience.com |

| Fluorescence Quantum Yield | 0.93 | lumiprobe.com |

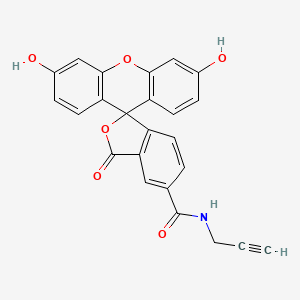

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isomeric Purity of Fam Alkyne, 5 Isomer for Academic Applications

Methodologies for the Preparation and Separation of Carboxyfluorescein Isomers

The initial synthesis of carboxyfluorescein typically results in a mixture of the 5- and 6-isomers due to the nature of the condensation reaction between resorcinol (B1680541) and 1,2,4-benzenetricarboxylic anhydride. acs.org As these isomers exhibit different spectral properties and can lead to heterogeneous labeled species, their separation is a crucial step. acs.orgresearchgate.net

Chromatographic Techniques for 5-Isomer Isolation

Chromatography is a powerful tool for the separation of carboxyfluorescein isomers. researchgate.net High-performance liquid chromatography (HPLC) is frequently employed for both analytical and preparative-scale purification of the 5-isomer. nih.govnih.gov For instance, reversed-phase HPLC using a C18 column with a gradient of acetonitrile (B52724) in water containing trifluoroacetic acid (TFA) has been successfully used to separate and purify 5-FAM derivatives. nih.gov

For larger, multigram-scale separations, column chromatography on silica (B1680970) gel is a common and effective method. acs.orgacs.orgnih.gov The separation can be enhanced by first derivatizing the isomeric mixture. A notable strategy involves the formation of pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate, which can then be efficiently separated by column chromatography. acs.orgacs.orgnih.gov The use of a cyclohexylcarbonyl (Chc) protecting group instead of the pivaloyl (Piv) group has been shown to further facilitate this chromatographic separation. acs.orgnih.gov Another approach utilizes size exclusion chromatography (SEC) for desalting and purifying protein samples labeled with 5-carboxyfluorescein (B1664652). chromatographytoday.com

Chemical Approaches to Achieve Geometric Isomer Purity

Beyond chromatography, chemical strategies are employed to achieve high isomeric purity. One effective method involves the differential crystallization of the isomers. researchgate.netiscientific.org For example, an efficient preparative method involves the isolation of 6-carboxyfluorescein (B556484) dipivalate as its diisopropylamine (B44863) salt, which crystallizes preferentially, leaving the 5-isomer enriched in the mother liquor. nih.gov The isomerically pure 5-carboxyfluorescein can then be obtained by hydrolysis of the corresponding dipivalate. nih.gov

Derivatization Pathways for Incorporating Alkyne Functionality

Once isomerically pure 5-carboxyfluorescein is obtained, the next step is to introduce the alkyne functionality. This is typically achieved by forming an amide bond between the carboxylic acid of 5-FAM and an amine-containing alkyne, such as propargylamine (B41283). nih.govinterchim.fr The carboxylic acid is often activated first to facilitate this reaction.

A common method involves the conversion of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. iscientific.orgoup.com The 5-FAM-NHS ester can then readily react with an amino-alkyne to form a stable amide linkage, resulting in the desired FAM alkyne, 5-isomer. Alternatively, carbodiimides can be used to directly couple the carboxylic acid with the alkyne-containing amine. glpbio.com

Another versatile approach for creating functionalized fluorescein (B123965) derivatives is through palladium-catalyzed cross-coupling reactions. nih.govacs.org While not directly producing an alkyne, this method highlights the ability to create a wide range of derivatives from an isomerically pure fluorescein scaffold, which could be adapted for alkyne introduction. nih.govacs.org

Research Implications of Isomeric Purity in Probe Design

The use of isomerically pure FAM alkyne, 5-isomer is critical for the design and performance of fluorescent probes in academic research. acs.orgresearchgate.net The presence of the 6-isomer can lead to probes with different fluorescence properties, which can complicate data analysis and reduce the sensitivity of assays. researchgate.net For instance, studies on fluorescein-labeled oligonucleotides have shown that the 5-isomer exhibits a red shift of 3-5 nm in its emission spectrum compared to the 6-isomer. researchgate.net

In applications such as Förster Resonance Energy Transfer (FRET), where the distance between two fluorophores is measured, the precise location of the dye is crucial. nih.gov Using a single, well-defined isomer ensures a homogenous population of labeled molecules, leading to more accurate and reproducible FRET measurements. Similarly, in fluorescence polarization assays, the uniformity of the fluorescent label is essential for reliable binding data. researchgate.net

Mechanistic Insights into Fam Alkyne, 5 Isomer Bioorthogonal Reactivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with FAM Alkyne, 5-Isomer

The CuAAC reaction, the quintessential "click chemistry" transformation, involves the reaction between a terminal alkyne, such as that on FAM alkyne, 5-isomer, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govabpbio.comnih.gov This reaction is prized for its high efficiency, specificity, and biocompatibility under optimized conditions. abpbio.comnih.gov

Reaction Mechanisms and Kinetic Considerations in Biological Media

The thermal cycloaddition of an alkyne and an azide is an exceedingly slow reaction at physiological temperatures. nih.gov The breakthrough discovery by Sharpless and Meldal showed that copper(I) ions dramatically catalyze the reaction, increasing the rate by factors of up to 10⁷. rsc.org

The mechanism of CuAAC is more complex than a simple concerted cycloaddition. nih.gov The currently accepted mechanism involves the following key steps:

Formation of a Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex from the terminal alkyne of the FAM probe. nih.gov This step is thought to be facile and may proceed through a π-alkyne copper complex intermediate. nih.gov

Coordination and Cycloaddition: The organic azide then coordinates to the copper center. The key carbon-nitrogen bond-forming step occurs between the nucleophilic β-carbon of the copper acetylide and the terminal nitrogen of the coordinated azide. nih.gov Computational studies suggest the involvement of a dinuclear copper intermediate, where a second copper atom assists in activating the azide and lowering the energy barrier of the transition state. nih.gov This leads to a six-membered di-copper metallacycle intermediate.

Rearrangement and Protonolysis: This intermediate then rearranges to form the stable copper-triazolide species. The final step is protonolysis, which releases the 1,4-regioisomer of the triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. acs.org

In biological media, the kinetics of CuAAC can be influenced by several factors. The reaction is typically performed in aqueous buffers (e.g., phosphate (B84403), HEPES) at physiological pH (6.5-8.0). nih.gov The concentration of reactants is crucial, and copper concentrations are generally kept between 50 and 100 µM to achieve a sufficient concentration of the catalytic complex, which is believed to involve more than one metal center. nih.govjenabioscience.com However, the aqueous environment and the presence of endogenous molecules that can coordinate with copper necessitate strategies to maintain the catalyst's activity and prevent cytotoxicity. wikipedia.orgnih.gov

Ligand Systems and Catalytic Optimization for Bioconjugation

The primary challenges of using CuAAC in living systems are the cytotoxicity of copper(I) and its instability towards oxidation to the inactive Cu(II) state or disproportionation. wikipedia.orgnih.gov To overcome these issues, various chelating ligands are employed to stabilize the Cu(I) oxidation state, increase catalytic activity, and protect biomolecules from copper-induced damage. lbl.govnih.govresearchgate.net

The first widely adopted ligand for bioconjugation was Tris(benzyltriazolyl)methyl amine (TBTA) , which significantly accelerates the reaction and protects the Cu(I) catalyst from oxidation. beilstein-journals.orgmdpi.com Following this, a variety of water-soluble ligands have been developed to improve performance in aqueous biological media. A prominent example is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) , which is highly effective and has become a standard for in-solution bioconjugation. nih.gov The performance of various ligands can be compared based on their ability to accelerate the reaction rate.

| Ligand Family | Specific Ligand Example | Key Features & Performance | Source(s) |

| Tris(triazolylmethyl)amines | TBTA | The first major ligand; accelerates reaction and stabilizes Cu(I) but has limited water solubility. | beilstein-journals.orgmdpi.com |

| THPTA | Highly water-soluble analogue of TBTA; widely used for bioconjugation in aqueous buffers. | nih.gov | |

| BTTAA | Reported as a highly efficient ligand for bioconjugation. | nih.gov | |

| Tris(pyridylmethyl)amines | (Py)₃ | Shown to slow down or have no effect on the reaction rate in some systems. | beilstein-journals.org |

| Phenanthrolines / Bipyridines | Bathophenanthroline disulfonate (BPS) | Effective ligand, but the resulting catalyst can be oxygen-sensitive. | nih.gov |

| Phosphines | MonoPhos | Phosphoramidite ligands can significantly accelerate CuAAC in aqueous media. | beilstein-journals.org |

For a typical bioconjugation using FAM alkyne, 5-isomer, the procedure involves pre-mixing the copper source (e.g., CuSO₄) with the ligand (often in a 5-fold excess relative to copper) before adding it to the solution containing the azide-modified biomolecule and the FAM alkyne probe. nih.govjenabioscience.com A reducing agent, most commonly sodium ascorbate, is then added to reduce Cu(II) to the active Cu(I) state and maintain a reducing environment. nih.govbeilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with FAM Alkyne, 5-Isomer

While CuAAC is highly effective, the inherent toxicity of copper catalysts, even when ligated, spurred the development of a copper-free alternative: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.compnas.org In this reaction, the terminal alkyne is replaced by a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne is sufficient to promote the [3+2] cycloaddition with an azide without the need for a catalyst. chempep.com For labeling with a FAM probe, one would typically use an azide-modified FAM derivative to react with a biomolecule functionalized with a strained alkyne, or vice-versa.

Comparative Analysis of Reactivity with Different Cycloalkynes

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Significant research has focused on developing cyclooctynes that balance high reactivity with stability. rsc.orglumiprobe.com The reactivity is driven by the release of ring strain upon forming the less-strained triazole ring. chempep.com

Several classes of cyclooctynes have been developed, each with distinct reaction kinetics.

| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics | Source(s) |

| Cyclooctyne | OCT | ~10⁻³ | The original strained alkyne; modest reactivity. | nih.gov |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.3 | Excellent balance of high reactivity and stability; widely used. | lumiprobe.compharmiweb.com |

| Bicyclononyne | BCN | ~0.01 - 0.1 | Good reactivity and small size. | nih.gov |

| Difluorinated Cyclooctyne | DIFO | ~0.4 | Fluorine substitution enhances reactivity. Possesses comparable kinetics to CuAAC. | rsc.orgpnas.org |

| Azacyclononyne | IC9N | Varies | A stable 9-membered heterocycloalkyne with reactivity comparable to some 8-membered rings. | acs.org |

The choice of cycloalkyne for a specific application depends on the need for reaction speed. For labeling low-abundance targets or for visualizing rapid processes, highly reactive alkynes like DIFO are preferred. pnas.org For general labeling, the high stability and robust reactivity of DBCO make it a popular choice. pharmiweb.combiochempeg.com

Orthogonal Reactivity with Complementary Bioorthogonal Chemistries

The concept of orthogonality extends to using multiple, non-interacting bioorthogonal reactions simultaneously within the same biological system. This allows for the differential labeling of multiple targets. The alkyne group on FAM alkyne, 5-isomer, is primarily used for CuAAC. This reaction can be part of an orthogonal labeling scheme. For example, one could label a specific protein with an azide via metabolic engineering and detect it with FAM alkyne, 5-isomer using CuAAC, while simultaneously labeling a different biomolecule (e.g., a glycan) using a completely different bioorthogonal pair.

Key bioorthogonal reactions that are mutually orthogonal with the azide-alkyne cycloaddition include:

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is exceptionally fast, with rate constants orders of magnitude higher than SPAAC. nih.govresearchgate.net The tetrazine/TCO pair does not cross-react with azides or alkynes, allowing for simultaneous, independent labeling. researchgate.net

Staudinger Ligation: The reaction of an azide with a triarylphosphine is a classic bioorthogonal reaction. nih.govmdpi.com While largely superseded by click chemistry due to slower kinetics, it can be used orthogonally with certain click reactions.

Oxime and Hydrazone Ligations: The formation of an oxime or hydrazone from an aldehyde/ketone and an aminooxy/hydrazine derivative is another bioorthogonal transformation. researchgate.netnih.gov This chemistry is orthogonal to both CuAAC and SPAAC.

This ability to perform multiple, specific chemical transformations inside a living cell opens the door to sophisticated experiments, enabling researchers to probe the interactions and dynamics of multiple biological processes at once. researchgate.netresearchgate.net

Advanced Research Applications of Fam Alkyne, 5 Isomer in Biomedical Science

Protein and Peptide Labeling for Functional Proteomics

The ability to fluorescently tag proteins and peptides is fundamental to understanding their function, localization, and interactions. FAM alkyne, 5-isomer, provides a powerful method for achieving this through click chemistry, offering high selectivity and efficiency. aatbio.com

Site-Specific Bioconjugation Techniques

Site-specific labeling of proteins is crucial for preserving their native structure and function, as random labeling can obscure active sites or disrupt protein folding. One advanced strategy involves the genetic incorporation of unnatural amino acids (UAAs) containing an azide (B81097) or alkyne group into the protein of interest at a specific site. medchem101.com This is achieved by engineering a transfer RNA (tRNA)/tRNA synthetase pair that recognizes a stop codon (e.g., the amber codon UAG) and inserts the UAA instead. medchem101.com If the UAA contains an azide group, the protein can then be specifically labeled with FAM alkyne, 5-isomer.

This approach has been utilized to label various proteins for functional studies. For example, researchers have designed and synthesized probes based on kinase inhibitors that include an alkyne handle. acs.org These probes can covalently bind to a specific cysteine residue near the active site of a target protein, such as Bruton's tyrosine kinase (BTK). The alkyne tag then allows for the "clicking" on of an azide-modified fluorescent dye, enabling visualization and tracking of the protein in its native cellular environment while preserving its enzymatic activity. acs.org This method provides a significant advantage over traditional affinity labels that can inhibit protein function. acs.org

Metabolic Labeling for De Novo Protein Synthesis Studies

Understanding which proteins are synthesized under specific cellular conditions is key to dissecting cellular responses to stimuli. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for studying de novo protein synthesis. nih.govnih.gov In this method, cells are cultured in a medium where a natural amino acid, typically methionine, is replaced by a non-canonical analog bearing a bioorthogonal handle, such as the azide-containing L-azidohomoalanine (AHA). nih.govresearchgate.net

As cells synthesize new proteins, AHA is incorporated into their polypeptide chains in place of methionine. nih.gov These newly synthesized, azide-modified proteins can then be specifically tagged for visualization or purification. By lysing the cells and performing a click reaction with FAM alkyne, 5-isomer, researchers can fluorescently label the entire cohort of newly made proteins. springernature.comresearchgate.net This allows for the selective visualization and quantification of protein synthesis in response to various treatments, such as growth factor stimulation or nutrient starvation, using techniques like fluorescence microscopy or flow cytometry. nih.govspringernature.com Combining BONCAT with quantitative mass spectrometry (BONLAC) further enables the identification and relative quantification of thousands of newly synthesized proteins. nih.gov

| Technique | Principle | Application with FAM Alkyne, 5-Isomer | Key Findings |

| Site-Specific Labeling via UAA | Genetic incorporation of an azide-bearing unnatural amino acid at a specific protein site. medchem101.com | Covalent attachment of FAM alkyne to the azide-modified protein for fluorescent tracking. | Enables labeling of endogenous proteins (e.g., BTK) in cells without inhibiting their activity. acs.org |

| BONCAT | Metabolic incorporation of an azide-bearing amino acid (AHA) into newly synthesized proteins. nih.govresearchgate.net | Click reaction with FAM alkyne allows for fluorescent detection of the de novo proteome. springernature.com | Facilitates the identification and quantification of proteins synthesized during specific cellular processes like autophagy or in response to stimuli like BDNF. nih.govnih.gov |

Investigation of Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. Click chemistry, in conjunction with FAM alkyne, 5-isomer, provides a robust platform for studying various PTMs. This is achieved by metabolically labeling cells with a substrate analog for a specific PTM that contains a bioorthogonal handle (an azide or alkyne). medchem101.com

For instance, to study protein prenylation—a lipid modification crucial for membrane association—cells can be incubated with an alkyne-modified isoprenoid analog. nih.gov This analog is incorporated into proteins by prenyltransferase enzymes. The alkyne-tagged proteins can then be visualized by performing an in situ click reaction with an azide-modified FAM dye. nih.gov This approach has been used to image the distribution of prenylated proteins in mammalian cells, revealing their localization to the endoplasmic reticulum. nih.gov Similar strategies have been developed for other PTMs, including glycosylation and phosphorylation, where cells are fed clickable sugar or phosphate (B84403) analogs, which are subsequently detected using a complementary fluorescent click reagent like FAM alkyne, 5-isomer. medchem101.com

Nucleic Acid Labeling and Analytical Methods

The ability to fluorescently label DNA and RNA is central to numerous molecular biology techniques, from genetic analysis to diagnostics. FAM alkyne, 5-isomer, facilitates the creation of fluorescently tagged nucleic acids for a variety of advanced applications.

Oligonucleotide Conjugation for Hybridization Probes

Fluorescent hybridization probes are short, single-stranded DNA or RNA molecules used to detect the presence of a complementary nucleic acid sequence. FAM alkyne, 5-isomer, is used to create these probes through click chemistry. An oligonucleotide is first synthesized with a terminal alkyne modification. researchgate.net This alkyne-modified oligo is then "clicked" to an azide-functionalized FAM dye, resulting in a stable, fluorescently labeled probe. researchgate.netidtdna.com

A prominent application of this is in the synthesis of "molecular beacons." researchgate.net These are hairpin-shaped oligonucleotide probes with a fluorophore (like FAM) at one end and a quencher at the other. In its hairpin form, the probe's fluorescence is quenched. However, when the loop region of the beacon hybridizes to its target sequence, the hairpin structure opens up, separating the fluorophore from the quencher and causing a significant increase in fluorescence. researchgate.net The use of click chemistry to attach the 5-FAM fluorophore provides an efficient and reliable method for producing these sensitive and specific probes. researchgate.netresearchgate.net

Applications in DNA Sequencing and PCR-Based Detection

Fluorescein (B123965) (FAM) is one of the most commonly used dyes in automated DNA sequencing and real-time polymerase chain reaction (PCR). idtdna.comakinainc.com In DNA sequencing by synthesis, for example, nucleotides can be modified with a fluorophore. A study has explored the use of 1,3-dipolar azide-alkyne cycloaddition chemistry to couple a FAM fluorophore to single-stranded DNA for sequencing applications on a chip. nih.gov This click chemistry approach offers a highly efficient and chemoselective method for creating the necessary fluorescently labeled DNA strands under mild, aqueous conditions. nih.gov

In the realm of diagnostics, real-time PCR is used for the quantitative detection of specific DNA sequences. The 5' nuclease TaqMan assay is a widely used format where a target-specific probe, dually labeled with a reporter dye (like FAM) at the 5' end and a quencher at the 3' end, is used. nih.gov As the polymerase extends the primer during PCR, its 5' exonuclease activity cleaves the probe, separating the FAM reporter from the quencher and generating a fluorescent signal. nih.gov While traditional probes are often synthesized with the dye already attached, click chemistry using reagents like FAM alkyne, 5-isomer, offers a versatile and efficient post-synthesis labeling strategy for creating these crucial diagnostic tools. biosynth.com

| Application Area | Methodology | Role of FAM Alkyne, 5-Isomer | Example Research Finding |

| Hybridization Probes | Synthesis of alkyne-modified oligonucleotides followed by click reaction with a FAM-azide. researchgate.net | Provides the fluorescent reporter for detecting hybridization events. | Used to construct "molecular beacon" probes that fluoresce only upon binding to their specific target sequence. researchgate.net |

| DNA Sequencing | Labeling of DNA strands with fluorophores for detection during sequencing by synthesis. | Covalently attaches to azide-modified DNA strands for on-chip sequencing applications. nih.gov | Click chemistry provides a quantitative yield for labeling DNA under mild, aqueous conditions suitable for chip-based platforms. nih.gov |

| Real-Time PCR | Use of dually labeled probes (e.g., TaqMan) for quantitative detection of PCR products. nih.gov | Acts as the reporter fluorophore in probes designed for quantitative PCR (qPCR) assays. biosynth.com | Development of TaqMan PCR assays for the quantitative detection of specific pathogenic bacteria in clinical samples. nih.gov |

RNA Labeling for Gene Expression and Localization Studies

The ability to visualize newly synthesized RNA is crucial for understanding gene expression dynamics and the spatial organization of transcripts within a cell. Metabolic labeling in conjunction with click chemistry has emerged as a powerful strategy for this purpose. In this approach, cells are supplied with a modified nucleoside, such as 5-ethynyluridine (B57126) (5EU), which contains an alkyne group. lumiprobe.comresearchgate.netnih.govjenabioscience.com Cellular enzymes incorporate 5EU into newly transcribed RNA molecules. lumiprobe.comnih.gov

Following incorporation, the alkyne-tagged RNA can be specifically and covalently labeled with FAM alkyne, 5-isomer through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org This process attaches the bright green fluorescent FAM dye to the nascent RNA, allowing for its detection and visualization using fluorescence microscopy. nih.govidtdna.com This method offers a significant advantage over antibody-based detection of analogs like 5-bromo-uridine because the small size of the azide and alkyne reagents allows for better penetration into cells and tissues. lumiprobe.com

The efficiency of this labeling technique enables the sensitive detection of RNA synthesis, providing insights into transcriptional activity in various cell types and in response to different stimuli. researchgate.netbiorxiv.org Researchers have successfully used this method to visualize the distribution of nascent RNA within the nucleus and cytoplasm, contributing to our understanding of RNA trafficking and localization. nih.gov

| Research Focus | Methodology | Key Findings | Organism/Cell Line | Reference |

|---|---|---|---|---|

| Imaging Nascent RNA | Metabolic labeling with 5EU followed by CuAAC with a fluorescent azide (e.g., FAM azide). | Demonstrated successful visualization of newly synthesized RNA in the nucleus and cytoplasm. | Human BJ Fibroblasts (hFibs) | nih.gov |

| Monitoring Transcriptional Levels | 5EU incorporation into nascent RNA and subsequent detection via click chemistry with a fluorescent azide. | Allows for the quantification of transcriptional activity in cells. | Various cell lines (human, mice, zebrafish) | lumiprobe.comresearchgate.net |

| Time-dependent Super-resolution Imaging | Pulse-labeling with 5EU for varying durations (5 to 60 minutes) followed by STORM imaging. | Revealed that nascent RNAs organize into discrete nanodomains, the characteristics of which are independent of the number of transcripts. | Human BJ Fibroblasts (hFibs) | nih.gov |

| Cell-specific RNA Labeling | Use of 5-ethynyluracil (5EUracil) with uracil (B121893) phosphoribosyltransferase (UPRT) for cell-type-specific labeling. | Demonstrated robust nascent RNA labeling in primary cortical neurons, improving enrichment of stimulus-responsive transcripts. | Primary cortical neurons | biorxiv.org |

Glycan and Lipid Profiling through Chemical Tagging

The surfaces of cells and the membranes of their internal organelles are adorned with a complex array of glycans (sugar chains) and lipids, which play critical roles in cellular communication, recognition, and metabolism. FAM alkyne, 5-isomer, through click chemistry, provides a powerful means to study these vital biomolecules.

Metabolic Incorporation of Unnatural Carbohydrate Precursors

Similar to RNA labeling, glycan profiling utilizes metabolic labeling with unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an alkyne or azide group. For instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl), which are metabolic precursors for sialic acid. pnas.orgresearchgate.net These azido- or alkynyl-sugars are processed by the cell's biosynthetic machinery and incorporated into sialoglycans on the cell surface and within organelles. pnas.orgresearchgate.netnih.gov

Once incorporated, the azide- or alkyne-tagged glycans can be reacted with FAM alkyne, 5-isomer (for azido-sugars) or a FAM-azide derivative (for alkynyl-sugars) via click chemistry. nih.gov This covalent attachment of the FAM fluorophore allows for the visualization and analysis of the distribution and dynamics of specific glycan populations. pnas.orgnih.gov This technique has been instrumental in studying aberrant glycosylation patterns associated with diseases like cancer. nih.govmdpi.com For example, studies have shown that cancer cells can exhibit increased levels of sialylated glycans, and metabolic labeling has been used to identify the specific glycoproteins contributing to this change. lumiprobe.com

| Research Focus | Metabolic Precursor | Detection Method | Key Findings | Organism/Cell Line | Reference |

|---|---|---|---|---|---|

| Imaging Sialoglycans in the Brain | N-azidoacetylmannosamine (Ac4ManNAz) delivered via liposomes. | Copper-free click chemistry with an alkyne-fluorophore. | Enabled visualization of sialoglycans in living mice brains, overcoming the blood-brain barrier. Revealed distribution of newly synthesized sialoglycans. | Mice | pnas.org |

| Visualizing Fucosylated and Sialylated Glycans | Alkynyl fucose and alkynyl N-acetylmannosamine. | Cu(I)-catalyzed click chemistry with a fluorogenic azide probe. | Demonstrated efficient and selective labeling of alkynyl-modified glycans on the cell surface and intracellularly. | Various cancer cell lines | nih.gov |

| Comparing Metabolic Labeling Efficiency | Peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl) vs. Peracetylated N-azidoacetylmannosamine (Ac4ManNAz). | Click reaction with biotin-azide or biotin-alkyne followed by Western blot. | Ac4ManNAl showed substantially more efficient metabolic labeling of sialic acids in cultured cells and mice compared to Ac4ManNAz. | Jurkat, PC-3, LNCaP, MCF-7 cells; Mice | lumiprobe.com |

| Investigating Sialoside Transfer | Peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl). | CuAAC with biotin-azide followed by flow cytometry. | Demonstrated the transfer of alkyne-tagged sialic acids from NK cells to Raji cancer cells upon co-culture. | NK-92MI and Raji cells | nih.gov |

Labeling Strategies for Cellular Membranes and Lipidomics

The study of lipids, or lipidomics, benefits immensely from chemical tagging strategies. Researchers can introduce fatty acids or cholesterol analogs containing an alkyne group into cells. annualreviews.orgresearchgate.net These tagged lipids are incorporated into cellular membranes and lipid droplets, mimicking the behavior of their natural counterparts. annualreviews.orgresearchgate.net

Following incorporation, the alkyne-tagged lipids can be visualized by reacting them with an azide-functionalized FAM dye via click chemistry. annualreviews.org This allows for the imaging of lipid localization and trafficking within the cell. annualreviews.orgresearchgate.net Furthermore, this approach can be coupled with mass spectrometry for detailed lipidomic analysis. nih.govfrontiersin.org The click reaction can be used to attach a charged reporter tag to the alkyne-lipids, which enhances their ionization and detection sensitivity in mass spectrometry, enabling the identification and quantification of hundreds of lipid species. nih.govfrontiersin.org This has been particularly useful for time-resolved studies of fatty acid metabolism in single cells. nih.govfrontiersin.orgacs.org

Cellular and Subcellular Imaging Modalities

FAM alkyne, 5-isomer is a versatile tool for a range of fluorescence microscopy techniques, from conventional imaging to cutting-edge super-resolution methods. Its bright and stable fluorescence makes it an excellent choice for visualizing labeled biomolecules within the complex environment of the cell. biotium.com

Live Cell Imaging of Intracellular Dynamics and Organelle Tracking

A key advantage of metabolic labeling with subsequent click chemistry is its applicability to live-cell imaging. By introducing alkyne-tagged precursors for a limited time (a "pulse"), researchers can specifically label a cohort of newly synthesized biomolecules. The fate of these molecules can then be tracked over time (a "chase"), providing insights into their transport, degradation, and interactions with other cellular components. annualreviews.org

This pulse-chase approach, combined with FAM alkyne, 5-isomer labeling, has been used to study the dynamics of various organelles. For example, by labeling lipids within lipid droplets, researchers can track their movement, fusion, and fission in real-time. nih.gov Similarly, the transport of newly synthesized lipids between organelles like the endoplasmic reticulum and Golgi apparatus can be monitored, providing a quantitative map of lipid flux within the cell. annualreviews.org The ability to visualize these dynamic processes in living cells is crucial for understanding fundamental cellular functions.

High-Resolution Fluorescence Microscopy (e.g., Structured Illumination Microscopy)

To overcome the diffraction limit of conventional light microscopy, which restricts the ability to resolve fine subcellular structures, super-resolution microscopy techniques have been developed. Structured Illumination Microscopy (SIM) is one such technique that can achieve a two-fold improvement in resolution compared to conventional microscopy. biotium.com

FAM alkyne, 5-isomer has been successfully employed in SIM studies to visualize labeled biomolecules with enhanced detail. biotium.com For instance, SIM has been used to image lipid droplets and lysosomes labeled with dyes spectrally similar to FAM, demonstrating the utility of bright fluorophores in achieving super-resolution. biotium.com In a study on bacterial capsular polysaccharides, FAM alkyne (5-isomer) was used to label E. coli K5, and the bacterial fluorescence was observed under a structural illumination microscope, highlighting its compatibility with this high-resolution technique. acs.org The enhanced resolution provided by SIM allows for a more detailed analysis of the spatial organization of labeled molecules within organelles and the intricate architecture of subcellular structures.

| Imaging Modality | Biological Target/Process | Key Findings | Organism/Cell Line | Reference |

|---|---|---|---|---|

| Live Cell Imaging | Intracellular lipid transport and metabolism. | Enabled spatiotemporal tracing of lipid distribution between organelles and provided a quantitative map of retrograde lipid flux. | Various cell lines | annualreviews.org |

| Live Cell Imaging | Lipid droplet dynamics. | Allowed for the real-time tracking of lipid droplet formation, movement, and interactions. | HeLa cells, adipocytes | nih.gov |

| Structured Illumination Microscopy (SIM) | Bacterial capsular polysaccharides. | Successfully visualized FAM alkyne-labeled E. coli K5, demonstrating compatibility with super-resolution imaging. | E. coli K5 | acs.org |

| Super-Resolution Microscopy (STORM) | Nascent RNA organization. | Revealed that newly synthesized RNA forms discrete, highly dense nanodomains in the nucleus. | Human BJ Fibroblasts (hFibs) | nih.gov |

FAM alkyne, 5-isomer, in conjunction with bioorthogonal click chemistry, has become an indispensable tool in modern biomedical research. Its versatility allows for the specific and efficient labeling of a wide range of biomolecules, including RNA, glycans, and lipids. This has enabled researchers to conduct detailed studies on gene expression, cellular metabolism, and the intricate dynamics of subcellular structures. As imaging technologies continue to advance, the applications of this powerful fluorescent probe are poised to expand, promising even deeper insights into the fundamental processes of life.

Flow Cytometry for Quantitative Cell Population Analysis

FAM alkyne, 5-isomer, serves as a critical tool in flow cytometry for the quantitative analysis of cell populations. Its utility stems from its ability to be incorporated into biomolecules through metabolic labeling, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an azide-modified target. researchgate.netlumiprobe.com This allows for the fluorescent tagging of specific cellular components or entire cells, enabling their detection and quantification using flow cytometry. researchgate.net

Researchers have successfully employed FAM alkyne, 5-isomer, to label various cell types. For instance, in studies of bacterial-host interactions, bacteria metabolically labeled with an azide-containing sugar can be subsequently tagged with FAM alkyne, 5-isomer. nih.gov This allows for the clear distinction and quantification of bacterial populations, as well as infected versus uninfected host cells, by measuring the fluorescence intensity of individual cells passing through the cytometer's laser. nih.gov This method offers high sensitivity and selectivity, as the click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes. lumiprobe.cominterchim.fr

The process typically involves introducing a biomolecule containing a terminal alkyne into cells. researchgate.net For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog with an alkyne group, can be incorporated into the DNA of proliferating cells. researchgate.net After fixation and permeabilization, these cells can be treated with an azide-functionalized version of the FAM dye. The resulting fluorescently labeled cells can then be analyzed by flow cytometry to quantify cell proliferation. researchgate.netthermofisher.com This technique provides a powerful alternative to traditional methods like BrdU staining. thermofisher.com

A study on the cellular prenylome utilized a similar strategy, where an alkyne-modified isoprenoid analog was metabolically incorporated into cells. acs.orgnih.gov Subsequent click reaction with an azide-functionalized fluorescein (5-Fam-PEG-N3) allowed for the quantification of total prenylated proteins within different cell lines via flow cytometry, revealing significant variations in prenylation levels between cell types. acs.orgnih.gov

Interactive Data Table: Applications of FAM Alkyne, 5-Isomer in Flow Cytometry

| Application | Labeled Biomolecule/Cell | Detection Method | Key Finding | Reference(s) |

| Bacterial Labeling | E. coli K5 capsular polysaccharides | Click reaction with FAM alkyne | Successful quantitative analysis of bacterial populations. | nih.gov |

| Cell Proliferation Assay | Newly synthesized DNA (via EdU) | Click reaction with fluorescent azide | Highly sensitive detection of proliferating cells. | researchgate.net |

| Glycoprotein (B1211001) Labeling | Azide-modified glycoproteins | Click reaction with alkyne dye | Analysis of specific glycoprotein subclasses. | researchgate.net |

| Prenylome Quantification | Alkyne-labeled prenylated proteins | Click reaction with 5-Fam-PEG-N3 | Quantification of prenylation levels across different cell lines. | acs.orgnih.gov |

| Cell Surface Modification | Cell surface glycoconjugates | Click reaction with alkynyl-conjugates | Quantification of cell-bound molecules. | nih.gov |

Studies on Cellular Uptake and Intracellular Distribution Mechanisms

Understanding how molecules enter cells and where they localize is fundamental to cell biology and drug development. FAM alkyne, 5-isomer, is instrumental in these studies, acting as a fluorescent reporter to track the fate of labeled molecules. By conjugating FAM alkyne to a molecule of interest, researchers can visualize its uptake and subcellular distribution using fluorescence microscopy. uq.edu.aunih.gov

Studies investigating the cellular entry of cyclotides, a class of plant-derived peptides, have utilized fluorescent labeling to determine their mechanism of internalization. uq.edu.au These studies revealed that cyclotides primarily enter cells via endocytosis, localizing within endosomes. uq.edu.au The distinct punctate fluorescence pattern observed with labeled cyclotides inside cells is characteristic of vesicular localization. uq.edu.au

Similarly, research into improving the delivery of molecules to mitochondria has employed FAM-labeled peptides. acs.orgresearchgate.net By creating conjugates with both a mitochondrial targeting sequence (MTS) and a cell-penetrating peptide (CPP), scientists could track their cellular uptake and distribution. acs.orgresearchgate.net Confocal microscopy of cells treated with these conjugates showed intense green fluorescence throughout the cytosol, indicating efficient cellular entry and escape from endosomes/lysosomes. acs.org

The physicochemical properties of a fluorophore can influence its cellular uptake and distribution. nih.gov Generally, membrane-permeable molecules can diffuse across lipid bilayers, while impermeable molecules are taken up through endocytosis and remain in endo-lysosomal compartments. nih.gov FAM, being a relatively hydrophilic dye, is often used to label non-membrane-penetrating molecules to study their endocytic uptake. acs.org For example, conjugating FAM to a Tat peptide allowed researchers to confirm that hydrophobic modifications to the peptide significantly enhanced its cellular uptake. acs.org

Furthermore, the TransitID methodology uses alkyne-phenol labeling followed by a click reaction with azide-fluorescein (FAM) to map protein trafficking within and between cells. nih.gov This technique allows for the visualization of labeled proteins with subcellular resolution, providing insights into dynamic cellular processes. nih.gov

In Vivo Imaging and Pharmacokinetic Research

Applications in Animal Models for Biodistribution Studies

FAM alkyne, 5-isomer, and other fluorescent alkynes are valuable for in vivo imaging and biodistribution studies in animal models. These fluorescent probes allow for the non-invasive tracking of labeled biomolecules, cells, or nanoparticles within a living organism, providing crucial information about their accumulation in various organs and tissues over time. nih.govnih.gov

In one study, researchers tracked the distribution of metabolically labeled E. coli K5 bacteria in mice. nih.gov The bacteria were administered orally, and their journey through the intestinal tract was monitored by imaging the fluorescence of a cyanine-based alkyne dye that had been clicked onto the bacterial capsule. nih.gov This allowed for the visualization of bacterial distribution at different time points. nih.gov

Zebrafish embryos are another common model for pharmacokinetic and biodistribution studies due to their optical transparency. lumiprobe.comlumiprobe.com Researchers have used fluorescent compounds, including those amenable to click chemistry, to perform spatiotemporal imaging and analyze their pharmacokinetic profiles after different administration routes. lumiprobe.comlumiprobe.com These studies help in understanding how fluorescently labeled compounds are absorbed, distributed, metabolized, and excreted in a whole-organism context. lumiprobe.com

Positron Emission Tomography (PET) imaging has also been combined with fluorescent labeling for in vivo studies. nih.gov For example, molecular spherical nucleic acids (MSNAs) have been labeled with both a radioisotope for PET imaging and a fluorescent dye to study their biodistribution and tumor accumulation in mice. nih.gov While not using FAM alkyne directly in this instance, it highlights the potential for multi-modal imaging where a fluorescent alkyne could serve as the optical reporter.

Monitoring of Labeled Biomolecules in Whole Organisms

The ability to monitor labeled biomolecules in real-time within a living organism is crucial for understanding dynamic biological processes. Bioorthogonal chemistry, particularly the reaction between alkynes and azides, provides a powerful platform for these investigations. nih.gov

Metabolic labeling is a key strategy employed in these studies. nih.gov An organism is administered a precursor molecule containing a bioorthogonal handle, such as an azide or an alkyne. This molecule is then incorporated into a specific class of biomolecules (e.g., glycans, proteins). Subsequently, a complementary fluorescent probe, like FAM alkyne, 5-isomer, can be administered and will react specifically with the metabolically incorporated handle, allowing for the visualization of the newly synthesized biomolecules. nih.gov

For example, this approach has been used to image sialylated glycoconjugates in live zebrafish embryos. nih.gov A cyclooctyne-functionalized sialic acid derivative was metabolically incorporated into the zebrafish, followed by reaction with a fluorogenic tetrazine, enabling the visualization of these specific glycans in the developing organism. nih.gov While this example uses a tetrazine-cyclooctyne reaction, the principle is directly applicable to the alkyne-azide click reaction with FAM alkyne. These methods are advantageous for their high specificity and the ability to perform imaging in a living context with minimal perturbation to the biological system. acs.org

Assessment of In Vivo Bioorthogonality and Off-Target Interactions

A critical aspect of in vivo labeling is the bioorthogonality of the chemical reaction used. nih.gov An ideal bioorthogonal reaction is highly selective, reacting only with its intended partner without cross-reacting with any native functional groups within the complex biological environment of a living organism. lumiprobe.comacs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely considered bioorthogonal because both the azide and alkyne groups are largely absent from higher eukaryotes. lumiprobe.comnih.gov

However, the potential for off-target interactions must be carefully assessed. The copper(I) catalyst used in the standard CuAAC reaction can be toxic to cells and organisms, which has limited some in vivo applications. nih.gov To circumvent this, copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have been developed. nih.govrsc.org SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, enhancing biocompatibility for in vivo imaging. rsc.org

Despite the high specificity of click chemistry, some reactive probes can exhibit off-target effects. For instance, certain strained alkynes and reactive tetrazines (used in an alternative bioorthogonal reaction) have been shown to react with biological thiols. nih.gov Therefore, careful design and validation of bioorthogonal probes and reactions are essential to ensure that the observed signals truly represent the intended target and are not due to non-specific interactions. acs.org The development of more biocompatible catalyst systems and highly inert but reactive probes is an ongoing area of research aimed at minimizing off-target effects and improving the precision of in vivo imaging. nih.govacs.org

Enzyme Activity Assays and Biosensor Development

FAM alkyne, 5-isomer, and related compounds are pivotal in the development of enzyme activity assays and fluorescent biosensors. medchemexpress.commedchemexpress.commedchemexpress.comapexbt.com These tools enable the sensitive and selective detection of specific enzyme activities directly in complex biological samples.

One major application is in activity-based protein profiling (ABPP). ABPP uses reactive chemical probes that covalently bind to the active site of specific enzymes. nih.govnih.gov An alkyne group can be incorporated into these probes. After the probe has labeled its target enzymes in a cell lysate or even in living cells, a fluorescent reporter molecule with an azide group, such as FAM-azide, is attached via click chemistry. nih.govnih.gov This allows for the visualization and quantification of active enzymes by fluorescence gel scanning or mass spectrometry. This approach has been used to identify activators of specific enzymes, such as the serine hydrolase LYPLAL1, by screening for compounds that increase the binding of an alkyne-functionalized activity-based probe. nih.gov

Furthermore, FAM alkyne, 5-isomer, itself can be a component of a fluorescent biosensor. medchemexpress.commedchemexpress.comapexbt.com For example, it has been described as a highly selective and sensitive fluorescent biosensor for alkaline phosphatase (ALP). medchemexpress.commedchemexpress.comapexbt.com In such a system, the fluorescence of the FAM molecule is initially quenched. Upon interaction with the target enzyme, a chemical reaction occurs that releases the unquenched FAM fluorophore, resulting in a strong fluorescence signal that is proportional to the enzyme's activity. medchemexpress.com

The development of biosensors often involves immobilizing a biorecognition element on a surface. mdpi.comnih.gov Click chemistry provides a robust and simple method for this immobilization, where an alkyne-modified surface can be functionalized with an azide-containing biomolecule, or vice-versa. mdpi.comnih.gov This strategy is used in creating electrochemical and optical biosensors for a wide range of analytes. mdpi.comacs.org

Interactive Data Table: FAM Alkyne in Enzyme Assays and Biosensors

| Application Area | Probe/Sensor Design | Target | Principle | Reference(s) |

| Activity-Based Protein Profiling | Alkyne-functionalized activity-based probe + Azide-fluorophore | Serine hydrolases, Glycoside hydrolases | Covalent labeling of active enzyme sites, followed by fluorescent tagging via click chemistry. | nih.govnih.gov |

| Enzyme Activity Biosensor | FAM-based fluorescent biosensor | Alkaline Phosphatase (ALP) | Enzyme-triggered release of a fluorescent signal. | medchemexpress.commedchemexpress.comapexbt.com |

| Aptamer-Based Biosensor | FAM-labeled aptamer | Dopamine | Analyte binding induces conformational change, altering fluorescence through interaction with a quencher. | acs.org |

Quantification of Specific Enzyme Activities (e.g., Alkaline Phosphatase, Butyrylcholinesterase, Paraoxonase 1)

FAM alkyne, 5-isomer and its derivatives are instrumental in developing sensitive assays for quantifying the activity of clinically relevant enzymes. These assays often rely on enzyme-triggered fluorescence changes.

Alkaline Phosphatase (ALP): FAM alkyne, 5-isomer is described as a highly selective and sensitive fluorescent biomarker for alkaline phosphatase. glpbio.comapexbt.commedchemexpress.com Assays are designed where an ALP substrate, modified with a quencher, can be conjugated to the FAM alkyne. The enzymatic removal of a phosphate group by ALP disrupts the quenching mechanism, leading to a measurable increase in fluorescence that is directly proportional to ALP activity. This principle allows for the sensitive detection of ALP in various samples.

Butyrylcholinesterase (BChE): Researchers have developed novel fluorescence turn-on probes for measuring the activity of butyrylcholinesterase, a key biomarker for various diseases. acs.orgresearchgate.net In one approach, a derivative of 5-carboxyfluorescein (B1664652) (5-FAM) was used to construct a chemical probe. acs.org The probe is designed to be in a non-fluorescent or "quenched" state. BChE activity leads to a chemical transformation of the probe, releasing the fluorophore from the quenching effect and resulting in a "turn-on" fluorescence signal that correlates with enzyme activity. acs.orgsciprofiles.com

Paraoxonase 1 (PON1): A sensitive fluorescence turn-on assay has been engineered for measuring the lactonase activity of PON1, an enzyme with significant antiatherogenic functions. mdpi.comresearchgate.net This assay utilizes a sophisticated chemical probe synthesized from a 5-FAM derivative. mdpi.com The probe's design incorporates fluorescence resonance energy transfer (FRET) or contact quenching, where the FAM fluorescence is initially suppressed. mdpi.comresearchgate.net The enzymatic action of PON1 on a specific substrate within the probe leads to a conformational change or cleavage that separates the FAM fluorophore from its quencher, restoring its fluorescence. mdpi.com This method has proven highly sensitive for quantifying PON1 lactonase activity in human serum samples. mdpi.comresearchgate.net

Table 1: Performance Characteristics of a 5-FAM-Derivative-Based Fluorescence Turn-On Assay for PON1 Lactonase Activity mdpi.comresearchgate.net This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Reported Value | Description |

|---|---|---|

| Limit of Detection (LOD) | 10.8 U L⁻¹ | The lowest enzyme activity that can be reliably distinguished from a blank sample. |

| Linear Detection Range | 10.8–232.1 U L⁻¹ | The range of enzyme activity where the fluorescence signal is directly proportional to the activity. |

| Inhibitor Kᵢ (2-hydroxyquinoline) | 20.9 μM | The inhibition constant for a known PON1 inhibitor, validating the assay's specificity. |

Engineering of Fluorogenic Probes for Real-Time Enzymatic Detection

The engineering of fluorogenic probes using FAM alkyne, 5-isomer or its derivatives is a sophisticated strategy for real-time monitoring of enzymatic reactions. The core principle involves designing a molecule that transitions from a non-fluorescent to a fluorescent state in response to a specific enzymatic activity. mdpi.com

The construction of these probes often utilizes a modular design. For instance, a common strategy involves a disulfide-containing bicyclononyne (BCN) scaffold. sciprofiles.commdpi.com This scaffold allows for the precise attachment of different molecules. A FAM derivative can be attached to one terminus, and a quenching molecule (like rhodamine B) to another. mdpi.com The alkyne group on the FAM molecule provides a versatile handle for conjugation via click chemistry. broadpharm.com

In the probe's "off" state, the close proximity of the FAM fluorophore to the quencher results in contact quenching, suppressing any fluorescence emission. mdpi.comresearchgate.net The probe is designed to contain a substrate specific to the target enzyme. When the enzyme acts on this substrate, it induces a cleavage or rearrangement of the probe. This event increases the distance between the fluorophore and the quencher, disrupting the quenching effect and "turning on" the fluorescence of the FAM molecule. acs.orgmdpi.com This approach allows for continuous, real-time monitoring of enzyme kinetics.

Elucidation of Enzyme-Substrate Interactions through Fluorescence Turn-On/Off Systems

Fluorescence turn-on/off systems built around FAM alkyne, 5-isomer are powerful tools for elucidating the mechanisms of enzyme-substrate interactions. acs.org These systems provide dynamic information about the catalytic process.

The "turn-on" mechanism, as described for BChE and PON1, is a prime example. acs.orgmdpi.com The regeneration of fluorescence is a direct consequence of the enzyme successfully binding and processing its substrate, providing a real-time signal of catalytic turnover. By analyzing the rate of fluorescence increase, researchers can derive key kinetic parameters of the enzyme. researchgate.net

Conversely, a "turn-off" system can also be designed. In such a system, the FAM-labeled substrate might be initially fluorescent. Upon enzymatic modification, the product could either bind to a quencher present in the solution or undergo a conformational change that promotes self-quenching. This fluorescence decrease can be used to monitor the depletion of the substrate. These dynamic fluorescence changes offer a window into the enzyme's catalytic cycle and its interactions with substrates and inhibitors. nih.gov

Probing Biomolecular Interactions and Ligand-Receptor Binding

The ability to attach a bright and stable fluorophore like FAM to specific biomolecules via its alkyne handle makes it invaluable for studying complex biological interactions. researchgate.netaxispharm.comnih.gov

Analysis of Protein-Protein and Protein-Nucleic Acid Interactions

FAM alkyne, 5-isomer is utilized in advanced proteomic techniques to map biomolecular interaction networks within cells. One such method is proximity-dependent labeling, like that mediated by APEX2 peroxidase. nih.gov In this technique, a protein of interest is fused to the APEX2 enzyme. When provided with a tyramide-azide substrate, the enzyme generates reactive azide-phenoxyl radicals that covalently label nearby proteins (within a ~20 nm radius). nih.gov

Following this labeling, the cell lysate is harvested, and the azide-tagged proteins are conjugated to FAM alkyne, 5-isomer using copper-catalyzed click chemistry. nih.gov The now-fluorescently labeled proteins can be visualized by SDS-PAGE or identified and quantified by mass spectrometry. This allows researchers to identify proteins that are in close proximity to the protein of interest, providing a snapshot of protein-protein interaction networks in their native cellular environment. nih.gov Similar strategies involving photo-crosslinkers containing alkyne groups can be used to map both protein-protein and protein-nucleic acid interactions. researchgate.net

Determination of Binding Affinities and Kinetics in Drug Discovery Research

In drug discovery, quantifying the binding affinity and kinetics of a potential drug molecule to its target receptor is crucial. researchgate.net Fluorescence-based assays offer a high-throughput and safer alternative to traditional radioligand binding assays. nih.gov

A common strategy involves synthesizing a fluorescent version of a known ligand by conjugating it with a fluorophore. For example, a potent peptide antagonist for the CXCR4 receptor, a target in cancer therapy, was conjugated to FAM azide (an analog of FAM alkyne) to create a fluorescent probe named IS4-FAM. nih.govuea.ac.uk

This fluorescent ligand allows for direct measurement of its binding to cells expressing the CXCR4 receptor using techniques like flow cytometry or confocal microscopy. By performing saturation binding experiments, where cells are incubated with increasing concentrations of IS4-FAM, the equilibrium dissociation constant (Kd) can be determined. nih.gov The Kd value is a direct measure of the ligand's binding affinity. Furthermore, competition assays, where a non-fluorescent drug candidate competes with the FAM-labeled ligand for binding to the receptor, can be used to determine the binding affinity of the new, unlabeled compound. nih.govuea.ac.uk

Table 2: Binding Affinity (Kd) of Fluorescent Probe IS4-FAM for the CXCR4 Receptor on Different Cancer Cell Lines nih.govuea.ac.uk This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Cancer Type | Binding Affinity (Kd) of IS4-FAM |

|---|---|---|

| SK-MEL-28 | Malignant Melanoma | 297.2 ± 420.9 μM |

| PC3 | Metastatic Prostate Cancer | 1.04 ± 0.84 μM |

| THP-1 | Acute Monocytic Leukemia | 339.3 ± 509.2 μM |

Advanced Analytical and Spectroscopic Characterization of Fam Alkyne, 5 Isomer Conjugates

Fluorescence Spectroscopy for Photophysical Characterization of Labeled Systems

Fluorescence spectroscopy is fundamental for characterizing the photophysical properties of FAM alkyne, 5-isomer and its biomolecular conjugates. These properties determine the suitability of the label for specific applications and instrumentation. The key parameters include the maximum excitation (absorption) and emission wavelengths (λabs and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF). lumiprobe.combroadpharm.com

The 5-isomer of FAM alkyne typically exhibits an absorption maximum around 490-492 nm and an emission maximum around 513-517 nm, making it compatible with standard light sources like the 488 nm argon-ion laser. interchim.frlumiprobe.combroadpharm.comjenabioscience.com The molar extinction coefficient is high, often cited around 74,000-80,000 L·mol⁻¹·cm⁻¹, indicating efficient light absorption. interchim.frlumiprobe.combroadpharm.com Furthermore, its high fluorescence quantum yield, reported to be as high as 0.93, signifies that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a bright signal. lumiprobe.combroadpharm.com

When conjugated to biomolecules, slight shifts in these spectral properties can occur. For instance, studies on fluorescein-labeled oligonucleotides have shown that the 5-isomer can display a 3-5 nm red shift in its emission spectrum compared to the 6-isomer, along with a broader emission band. researchgate.net These characteristics are crucial for designing multiplex assays and for accurately interpreting fluorescence data. The photophysical properties of the conjugated system are analyzed to ensure that the label's performance is not unduly compromised by its local molecular environment.

Table 1: Photophysical Properties of FAM Alkyne, 5-Isomer Data compiled from multiple sources. Values may vary slightly depending on the solvent and measurement conditions.

| Parameter | Reported Value | Source Citation |

|---|---|---|

| Excitation Maximum (λabs) | 490 - 492 nm | lumiprobe.combroadpharm.comjenabioscience.com |

| Emission Maximum (λem) | 513 - 517 nm | lumiprobe.combroadpharm.comjenabioscience.com |

| Molar Extinction Coefficient (ε) | 74,000 - 80,000 L·mol⁻¹·cm⁻¹ | interchim.frlumiprobe.combroadpharm.com |

| Fluorescence Quantum Yield (ΦF) | 0.93 | lumiprobe.combroadpharm.com |

Confocal Laser Scanning Microscopy for Spatiotemporal Localization

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that utilizes FAM alkyne, 5-isomer conjugates to visualize the spatial and temporal distribution of labeled biomolecules within cells and tissues with high resolution. After a target molecule, such as a protein or a modified nanocarrier, is labeled via a click reaction with FAM alkyne, its location can be precisely tracked. The green fluorescence of the FAM dye provides a strong signal for imaging. nih.gov

Research applications have demonstrated the utility of this approach. For example, FAM alkyne has been used to fluorescently stain azide-modified microgel spheres, allowing for the detailed visualization of their arrangement in multi-layer arrays using CLSM. acs.org In cellular biology, the internalization of peptide-decorated nanogels by macrophages has been visualized by labeling the peptide with 5-FAM. mdpi.com Co-localization of the FAM fluorescence (green) with the fluorescence of other cellular components or labels allows for a detailed analysis of the conjugate's subcellular destination. mdpi.com Another study used a FAM-azide (which clicks to an alkyne-modified target) to image the distribution of newly synthesized prenylated proteins in HeLa cells, revealing their localization. nih.gov This ability to pinpoint the location of a labeled molecule provides critical insights into biological processes like drug delivery, cellular uptake, and protein trafficking.

Table 2: Examples of Confocal Microscopy using FAM Alkyne Conjugates

| Application | Labeled System | Research Finding | Source Citation |

|---|---|---|---|

| Nanomaterial Assembly | Azide-modified microgel spheres labeled with FAM alkyne, 5-isomer. | Enabled visualization of the spatial relationship between layers in a microgel array. | acs.org |

| Cellular Uptake | CD4+ peptides on nanogels labeled with 5-FAM. | Confirmed co-localization and internalization of peptide-nanogel conjugates in RAW macrophages. | mdpi.com |

| Metabolic Labeling | Prenylated proteins labeled via an alkyne-isoprenoid analog and a FAM-azide. | Visualized the distribution of prenylated proteins within HeLa cells. | nih.gov |

Flow Cytometry for High-Throughput Quantitative Analysis of Labeled Cells

Flow cytometry is a high-throughput technique that analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. When cells are treated with a FAM alkyne, 5-isomer conjugate, the intensity of fluorescence from each cell can be measured, providing quantitative data on a cell-by-cell basis for large populations. acs.orgbaseclick.eu This method is widely used to quantify cellular processes such as proliferation, uptake of labeled molecules, and the expression of specific cellular targets. acs.orgthermofisher.com

A common application involves measuring DNA synthesis by using 5-ethynyl-2´-deoxyuridine (EdU), an alkyne-containing nucleoside analog that is incorporated into newly synthesized DNA. baseclick.euthermofisher.com Following incorporation, cells are permeabilized and a click reaction is performed with a FAM-azide. The resulting fluorescence intensity of the cells, measured by flow cytometry, is directly proportional to the amount of DNA synthesis, allowing for the quantification of proliferating cells in a population. baseclick.eu

In other research, flow cytometry was used to quantify the incorporation of an alkyne-modified isoprenoid analog (C15Alk) in HeLa cells. nih.govacs.org After the cells were incubated with C15Alk, they were fixed, permeabilized, and subjected to a click reaction with a FAM-azide. Analysis of 10,000 cells per sample revealed a concentration-dependent increase in the mean fluorescence intensity, demonstrating the quantitative power of this technique for studying metabolic labeling. nih.govacs.org

Table 3: Quantitative Flow Cytometry Analysis of C15Alk Incorporation in HeLa Cells Data adapted from a study on metabolic labeling of the prenylome. nih.gov

| Condition | C15Alk Concentration (μM) | Mean Fluorescence Intensity (Arbitrary Units ± SEM) | Source Citation |

|---|---|---|---|

| Control (No Lovastatin) | 10 | ~1500 ± 100 | nih.gov |

| Control (No Lovastatin) | 25 | ~2500 ± 150 | nih.gov |

| Lovastatin Pretreatment | 10 | ~4000 ± 200 | nih.gov |

| Lovastatin Pretreatment | 50 | ~7000 ± 300 | nih.gov |

Mass Spectrometry-Based Identification and Characterization of Conjugated Biomolecules

Mass spectrometry (MS) provides an orthogonal analytical method to confirm the successful conjugation of FAM alkyne, 5-isomer to a target biomolecule and to characterize the resulting product. The covalent attachment of the FAM alkyne moiety results in a precise and predictable increase in the mass of the target molecule. The molecular formula of FAM alkyne, 5-isomer is C₂₄H₁₅NO₆, corresponding to a molecular weight of approximately 413.38 g/mol . jenabioscience.com

This mass shift is readily detectable by various MS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI). For example, in the development of functionalized oligomers, MALDI mass spectrometry was used to confirm the quantitative coupling of an azide-modified molecule to a discrete oligomer containing multiple alkyne groups. The mass spectrum showed a clear shift from the starting material to the fully functionalized product, with the observed mass matching the theoretical calculation for the addition of the clicked moieties. acs.org

This analysis is critical for quality control, confirming that the click reaction has proceeded as intended before using the conjugate in downstream applications. thermofisher.comgoogle.com Furthermore, in proteomics, MS can be used to identify the specific protein that has been labeled and even pinpoint the site of modification within the peptide sequence through tandem mass spectrometry (MS/MS) analysis, although direct detection of the bulky FAM group can be challenging. acs.org

Table 4: Mass-Based Characterization of FAM Alkyne, 5-Isomer Conjugation

| Parameter | Value / Description | Source Citation |

|---|---|---|

| Chemical Formula of FAM Alkyne, 5-Isomer | C₂₄H₁₅NO₆ | broadpharm.comjenabioscience.com |

| Molecular Weight (MW) | ~413.38 g/mol | interchim.frbroadpharm.comjenabioscience.com |

| Principle of MS Detection | Detects the mass increase of the target biomolecule corresponding to the covalent addition of one or more FAM alkyne moieties. | acs.org |

| Example Application | Confirmation of successful click reaction between an alkyne-functionalized oligomer and an azide-containing molecule by observing the expected mass shift in the MALDI spectrum. | acs.org |

Challenges and Future Directions in Fam Alkyne, 5 Isomer Research

Strategies for Enhancing Labeling Efficiency and Specificity in Complex Biological Systems

The efficiency and specificity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the cornerstone of FAM alkyne, 5-isomer's application, are critical for reliable biological labeling. abpbio.com While the bio-orthogonal nature of the click reaction provides a high degree of specificity, challenges remain in achieving rapid and complete labeling, particularly in the crowded and dynamic environment of a living cell. abpbio.comaatbio.com

One major strategy to boost efficiency involves the development of reagents that accelerate the click reaction. For instance, "FastClick™" reagents incorporate a copper-chelating ligand directly into the probe's structure. aatbio.comaatbio.com This ligand stabilizes the required Cu(I) oxidation state, increasing the effective local concentration of the catalyst at the reaction site and thereby accelerating the ligation process. aatbio.com This approach allows for high-yield reactions even at very low reactant concentrations. aatbio.com Similarly, optimizing the azide-containing reporter molecule by incorporating copper-chelating moieties, such as a picolyl group, has been shown to significantly increase the sensitivity of detection, especially for challenging targets like alkyne-modified lipids embedded within cellular membranes. nih.gov

Another challenge is minimizing non-specific background signals, which can arise from the unincorporated probe inside cells. acs.org Research has shown that effective washing steps can successfully remove excess alkyne probes, preventing background labeling. acs.org Furthermore, the development of fluorogenic probes, which only become fluorescent upon reaction with their target, offers a powerful method to increase the signal-to-noise ratio and eliminate the need for washing steps. acs.org Comparing different cycloalkyne cores has also revealed that less reactive cycloalkynes can paradoxically lead to higher specificity in intracellular imaging by reducing non-specific reactions. researchgate.net

Future efforts will likely focus on creating even more efficient catalytic systems that are less toxic to cells and on designing probes with improved cell permeability and subcellular targeting capabilities to ensure the labeling reaction occurs precisely where intended.

| Strategy | Mechanism | Advantage | Reference |

| Catalyst-Assisted Reagents | Incorporation of a Cu(I)-chelating ligand into the probe structure. | Accelerates reaction rate and increases yield, especially at low concentrations. | aatbio.comaatbio.com |

| Optimized Reporter Probes | Addition of copper-chelating picolyl moieties to the azide (B81097) reporter. | Increases sensitivity of detection for membrane-embedded targets. | nih.gov |

| Fluorogenic Probes | Probe fluorescence is "turned on" only after the click reaction. | Enhances signal-to-noise ratio and allows for no-wash imaging. | acs.org |

| Kinetic Tuning | Using less reactive cycloalkynes for intracellular bioconjugation. | Reduces non-specific labeling, leading to higher specificity. | researchgate.net |

Development of Methodologies to Mitigate Photobleaching and Improve Signal Longevity